3-Amino-5-mercapto-1,2,4-triazole

説明

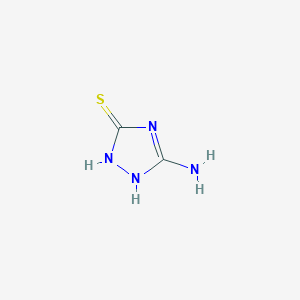

Structure

3D Structure

特性

IUPAC Name |

5-amino-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4S/c3-1-4-2(7)6-5-1/h(H4,3,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUUZPAYWFIBDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=S)NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044849 | |

| Record name | 3-Amino-1,2,4-triazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Off-white solid with odor of "stench"; [MSDSonline] | |

| Record name | 3H-1,2,4-Triazole-3-thione, 5-amino-1,2-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Amino-5-mercapto-1,2,4-triazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8082 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16691-43-3 | |

| Record name | 3-Amino-5-mercapto-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16691-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1,2-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016691433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iminothiourazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iminothiourazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-1,2,4-Triazole-3-thione, 5-amino-1,2-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Amino-1,2,4-triazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1,2,4-triazole-5-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINO-1,2-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/353F2D8L1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-5-mercapto-1,2,4-triazole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 3-Amino-5-mercapto-1,2,4-triazole. This heterocyclic compound serves as a versatile building block in medicinal chemistry and materials science, owing to its unique structural features and reactivity.

Chemical Structure and Isomerism

3-Amino-5-mercapto-1,2,4-triazole (AMTA) is a five-membered heterocyclic compound containing three nitrogen atoms and one sulfur atom. Its structure is characterized by the presence of both an amino (-NH₂) and a mercapto (-SH) group attached to the 1,2,4-triazole (B32235) ring.

A key structural feature of AMTA is its existence in a tautomeric equilibrium between the thione and thiol forms. Spectroscopic evidence and theoretical calculations suggest that the thione form is the more stable and predominant tautomer under most conditions.[1][2] This equilibrium is crucial as it influences the molecule's reactivity and its interactions with biological targets.

-

Thione Form: 5-amino-1,2-dihydro-3H-1,2,4-triazole-3-thione

-

Thiol Form: 3-amino-1H-1,2,4-triazole-5-thiol

The IUPAC name for the predominant thione form is 5-amino-1,2-dihydro-1,2,4-triazole-3-thione.[3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 3-Amino-5-mercapto-1,2,4-triazole.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₄N₄S | [4][5] |

| Molecular Weight | 116.15 g/mol | [3] |

| CAS Number | 16691-43-3 | [3] |

| Appearance | Off-white to light beige crystalline powder | [3] |

| Melting Point | >300 °C (decomposes) | [4] |

| Boiling Point | 201.2 ± 23.0 °C (Predicted) | [4] |

| Solubility | Soluble in hot water, ethanol, and methanol (B129727). Soluble in acids, but insoluble in alkali. | [5][6] |

| pKa | 12.57 ± 0.20 (Predicted) | [7] |

Spectroscopic Data

The structural characterization of 3-Amino-5-mercapto-1,2,4-triazole is supported by various spectroscopic techniques.

| Spectroscopic Data | Key Features | Reference(s) |

| ¹³C NMR | Signals corresponding to the two carbon atoms in the triazole ring. | [8] |

| IR (Infrared) Spectroscopy | The absence of a distinct S-H stretching band (around 2550-2600 cm⁻¹) and the presence of a C=S stretching band (around 1234-1292 cm⁻¹) support the predominance of the thione tautomer. N-H and NH₂ stretching vibrations are also observed. | [9] |

| Mass Spectrometry | The molecular ion peak is observed, and fragmentation patterns can be analyzed to confirm the structure. | [10] |

Synthesis of 3-Amino-5-mercapto-1,2,4-triazole

Several synthetic routes have been established for the preparation of 3-Amino-5-mercapto-1,2,4-triazole. The most common methods utilize thiocarbohydrazide (B147625) or thiosemicarbazide (B42300) as starting materials.

Experimental Protocol: Synthesis from Thiocarbohydrazide and a Carboxylic Acid

This method is suitable for the synthesis of 4-amino substituted triazoles.

Materials:

-

Thiocarbohydrazide

-

Desired carboxylic acid (e.g., formic acid for the parent compound)

-

Methanol or Ethanol/Water for recrystallization

Procedure:

-

An equimolar mixture of thiocarbohydrazide and the desired carboxylic acid is heated in an oil bath at 160-170°C for approximately 2 hours.

-

The resulting fused mass is then dispersed in hot water to obtain the crude triazole.

-

The crude product is collected by filtration and purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture.

Synthesis workflow for 3-Amino-5-mercapto-1,2,4-triazole.

Applications in Drug Development

The 1,2,4-triazole scaffold is a prominent feature in a wide range of pharmaceuticals due to its ability to engage in various biological interactions. Derivatives of 3-Amino-5-mercapto-1,2,4-triazole have been investigated for their potential as antimicrobial, antifungal, anti-inflammatory, and anticancer agents.

Mechanism of Action: Inhibition of Fungal Ergosterol (B1671047) Biosynthesis

A significant application of triazole-based compounds is in the development of antifungal agents. These drugs, such as fluconazole (B54011) and itraconazole, function by inhibiting the fungal cytochrome P450 enzyme, 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

The inhibition of 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic sterol precursors. This disruption of the cell membrane's integrity and function ultimately inhibits fungal growth and proliferation.

Inhibition of the ergosterol biosynthesis pathway by triazole antifungals.

Conclusion

3-Amino-5-mercapto-1,2,4-triazole is a molecule of significant interest to the scientific and drug development communities. Its versatile reactivity, stemming from the presence of multiple functional groups and its tautomeric nature, makes it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds. A thorough understanding of its chemical properties, structure, and synthesis is paramount for its effective utilization in the design and development of novel therapeutic agents and advanced materials.

References

- 1. 3-Amino-5-mercapto-1,2,4-triazole(16691-43-3) 13C NMR [m.chemicalbook.com]

- 2. 3-Amino-5-mercapto-1,2,4-triazole(16691-43-3) IR Spectrum [chemicalbook.com]

- 3. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dihydrofolate reductase inhibitory potential of 1H-indole-based-meldrum linked 1H-1,2,3-triazoles as new anticancer derivatives: In-vitro and in-silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Amino-5-mercapto-1,2,4-triazole: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-Amino-5-mercapto-1,2,4-triazole (AMTA), a versatile building block in medicinal chemistry and drug development. The following sections detail its infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Introduction

3-Amino-5-mercapto-1,2,4-triazole (CAS No. 16691-43-3) is a key intermediate in the synthesis of a wide range of biologically active molecules, including antifungal, antimicrobial, and anticancer agents. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and the structural elucidation of its derivatives. This guide consolidates the available spectroscopic data into a clear and accessible format.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 3-Amino-5-mercapto-1,2,4-triazole.

Infrared (IR) Spectroscopy

Table 1: IR Peak Assignments for 3-Amino-5-mercapto-1,2,4-triazole

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3350 | N-H stretch | Amino (NH₂) |

| 3430 | O-H stretch (of tautomer) | Hydroxyl (in thione-thiol tautomerism) |

| 1627 | C=N stretch | Triazole ring |

Note: The presence of a peak at 3430 cm⁻¹ suggests potential tautomerism between the thione and thiol forms of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectroscopic Data for 3-Amino-5-mercapto-1,2,4-triazole (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 5.53 | Singlet | 2H | NH₂ |

| 13.50 | Singlet | 1H | SH/NH (tautomer) |

Table 3: ¹³C NMR Spectroscopic Data for 3-Amino-5-mercapto-1,2,4-triazole (Solvent: DMSO-d₆) [1]

| Chemical Shift (δ, ppm) | Assignment |

| 152.70 | C-NH₂ |

| 165.53 | C=S |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 3-Amino-5-mercapto-1,2,4-triazole [2]

| m/z | Interpretation |

| 116 | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Infrared (IR) Spectroscopy

A solid sample of 3-Amino-5-mercapto-1,2,4-triazole is prepared for analysis using the KBr pellet method. A small amount of the sample is ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then compressed under high pressure to form a thin, transparent pellet. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 3-Amino-5-mercapto-1,2,4-triazole is dissolved in a deuterated solvent, typically dimethyl sulfoxide (B87167) (DMSO-d₆), in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. Tetramethylsilane (TMS) is commonly used as an internal standard.

Mass Spectrometry (MS)

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons. The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z) and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like 3-Amino-5-mercapto-1,2,4-triazole.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Conclusion

This guide provides a foundational set of spectroscopic data for 3-Amino-5-mercapto-1,2,4-triazole. The presented IR, NMR, and MS data, along with the generalized experimental protocols, serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development for the unequivocal identification and characterization of this important heterocyclic compound.

References

Tautomeric Forms of 3-Amino-5-mercapto-1,2,4-triazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-mercapto-1,2,4-triazole (AMT) is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A fundamental aspect of the chemistry of 3-Amino-5-mercapto-1,2,4-triazole is its existence in various tautomeric forms, which significantly influences its physicochemical properties, reactivity, and interactions with biological targets. This technical guide provides a comprehensive overview of the tautomeric forms of 3-Amino-5-mercapto-1,2,4-triazole, detailing the thione-thiol and annular tautomerism, supported by spectroscopic and computational data, and outlining detailed experimental protocols for their characterization. Furthermore, a key biological signaling pathway involving this compound is elucidated.

Tautomerism in 3-Amino-5-mercapto-1,2,4-triazole

3-Amino-5-mercapto-1,2,4-triazole can exist in equilibrium between several tautomeric forms. The two primary types of tautomerism are thione-thiol tautomerism and annular (prototropic) tautomerism.

Thione-Thiol Tautomerism: This involves the migration of a proton between the sulfur and a nitrogen atom, leading to two main forms: the thione form (5-amino-1,2-dihydro-3H-1,2,4-triazole-3-thione) and the thiol form (3-amino-1H-1,2,4-triazole-5-thiol).[2][3]

Annular Tautomerism: This involves the migration of a proton between the nitrogen atoms of the triazole ring.[4] This results in different positional isomers with respect to the location of the endocyclic proton.

Quantitative Data on Tautomeric Forms

While direct experimental quantification of the tautomeric equilibrium for 3-Amino-5-mercapto-1,2,4-triazole is not extensively reported in the literature, a combination of spectroscopic data for derivatives, and computational studies on related structures provides significant insights. The thione form is generally considered to be the more stable tautomer.

Table 1: Spectroscopic Data for Tautomer Identification (Based on Derivatives and Related Compounds)

| Spectroscopic Method | Tautomer | Characteristic Signal/Peak | Chemical Shift (ppm) / Wavenumber (cm⁻¹) | Reference(s) |

| ¹H NMR Spectroscopy | Thiol | S-H proton | ~13.50 | [5] |

| ¹³C NMR Spectroscopy | Thione | C=S carbon | ~165.53 | [5] |

| Infrared (IR) Spectroscopy | Thione | C=S stretch | 1234-1292 | |

| Infrared (IR) Spectroscopy | Thiol | S-H stretch | 2550-2650 |

Table 2: Computational and Physicochemical Data (Based on Related Compounds)

| Property | Value | Notes | Reference(s) |

| pKa (Thiol form) | 4.0 - 6.2 | Theoretical calculation for substituted 5-amino-3-mercapto-1,2,4-triazoles. The thiol form is considered a medium-strength organic base. | [2][6][7] |

Experimental Protocols for Tautomer Characterization

A multi-faceted approach is essential for the unambiguous characterization of the tautomeric forms of 3-Amino-5-mercapto-1,2,4-triazole.

Synthesis of 3-Amino-5-mercapto-1,2,4-triazole

A common synthetic route involves the reaction of an aminoguanidine (B1677879) salt with a thiocyanate (B1210189) salt with heating.[8] Another method is the reaction of hydrazodicarbothioamide with sodium hydroxide (B78521) followed by acidification.[8]

Protocol: Synthesis from Aminoguanidine Bicarbonate and Ammonium (B1175870) Thiocyanate

-

Combine aminoguanidine bicarbonate and ammonium thiocyanate in a reaction vessel.

-

Heat the mixture to induce melting and reaction, typically at around 150°C, with stirring for several hours.

-

After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of water and acid.

-

The resulting solid is collected by filtration and can be recrystallized from a suitable solvent like methanol (B129727) to yield pure 3-Amino-5-mercapto-1,2,4-triazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.

Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of 3-Amino-5-mercapto-1,2,4-triazole in a suitable deuterated solvent (e.g., DMSO-d₆) to a final concentration of approximately 5-10 mg/mL in a 5 mm NMR tube.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum on a high-resolution spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Identify the characteristic signals for the thione (N-H protons) and thiol (S-H proton) tautomers. The thiol S-H proton in a related derivative has been observed at approximately 13.50 ppm.[5] By integrating the areas under the peaks corresponding to each tautomer, their relative populations can be determined.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying functional groups and can be used to study tautomerism in the solid state.

Protocol for Solid-State IR Analysis (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (1-2 mg) of dry 3-Amino-5-mercapto-1,2,4-triazole with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Acquire an IR spectrum using an FTIR spectrometer.

-

Data Analysis: Identify the characteristic absorption bands for the C=S stretch of the thione form (around 1234-1292 cm⁻¹) and the S-H stretch of the thiol form (around 2550-2650 cm⁻¹). The presence and relative intensities of these bands provide evidence for the predominant tautomer in the solid state.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including the precise location of protons, thereby unambiguously identifying the tautomeric form present in the crystal lattice.

Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of 3-Amino-5-mercapto-1,2,4-triazole of suitable quality for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent.

-

Data Collection: Mount a suitable crystal on a goniometer head and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and reflection intensities. Solve and refine the crystal structure to determine the atomic coordinates, including the position of the mobile proton, which will confirm the tautomeric form.

Visualizations

Tautomeric Forms of 3-Amino-5-mercapto-1,2,4-triazole

Caption: Thione-Thiol Tautomerism of 3-Amino-5-mercapto-1,2,4-triazole.

Experimental Workflow for Tautomer Analysis

Caption: Integrated workflow for the analysis of tautomerism.

Signaling Pathway: Induction of Oxidative DNA Damage

3-Amino-5-mercapto-1,2,4-triazole, a metabolite of the herbicide amitrole, has been shown to induce oxidative DNA damage. This process is mediated by the generation of singlet oxygen in the presence of Cu(II).

Caption: Proposed mechanism of oxidative DNA damage by 3-Amino-5-mercapto-1,2,4-triazole.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. 3-Amino-5-mercapto-1,2,4-triazole | C2H4N4S | CID 2723869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]

- 7. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]

- 8. 3-Amino-5-mercapto-1,2,4-triazole synthesis - chemicalbook [chemicalbook.com]

Solubility of 3-Amino-5-mercapto-1,2,4-triazole in different solvents

An In-depth Technical Guide on the Solubility of 3-Amino-5-mercapto-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Amino-5-mercapto-1,2,4-triazole (3-AMT) in various solvents. The information contained herein is essential for researchers and professionals involved in the development of pharmaceuticals, agrochemicals, and other applications where 3-AMT is utilized as a key intermediate. Understanding the solubility characteristics of this compound is critical for process design, formulation development, and ensuring optimal reaction conditions.

Core Overview

3-Amino-5-mercapto-1,2,4-triazole is a heterocyclic compound with the molecular formula C₂H₄N₄S. It serves as a versatile building block in organic synthesis, particularly in the preparation of various biologically active molecules. Its solubility profile dictates the choice of solvents for synthesis, purification, and formulation, directly impacting the efficiency, yield, and purity of the final product.

Data Presentation: Solubility of 3-Amino-5-mercapto-1,2,4-triazole

| Solvent | Temperature (°C) | Solubility | Observations |

| Water | Room Temperature | 25 mg/mL[1] | Clear, faintly yellow to yellow solution.[1] |

| Hot Water | Not Specified | Soluble[2][3] | - |

| Water | Not Specified | Slightly Soluble | Contradictory qualitative data exists. |

| Ethanol | Not Specified | Soluble | - |

| Methanol | Not Specified | Soluble | - |

| Acidic Solutions | Not Specified | Soluble | - |

| Alkaline Solutions | Not Specified | Insoluble | - |

| N-methyl-2-pyrrolidone (NMP) | Data Not Available | Likely Soluble | Based on high solubility of similar triazoles. |

| Dimethyl Sulfoxide (DMSO) | Data Not Available | Likely Soluble | Common solvent for polar heterocyclic compounds. |

| Dimethylformamide (DMF) | Data Not Available | Likely Soluble | Common solvent for polar heterocyclic compounds. |

| Acetone | Data Not Available | Sparingly Soluble | Based on solubility of similar triazoles. |

| Ethyl Acetate | Data Not Available | Sparingly to Insoluble | Based on solubility of similar triazoles. |

| Acetonitrile | Data Not Available | Sparingly to Insoluble | Based on solubility of similar triazoles. |

| n-Propanol | Data Not Available | Soluble | Based on solubility of similar triazoles. |

| Isopropanol | Data Not Available | Soluble | Based on solubility of similar triazoles. |

| 2-Butanone (MEK) | Data Not Available | Sparingly Soluble | Based on solubility of similar triazoles. |

| 1,4-Dioxane | Data Not Available | Sparingly Soluble | Based on solubility of similar triazoles. |

Note: The solubility in many organic solvents is inferred from the behavior of structurally related compounds, such as 3-amino-1,2,4-triazole. Experimental verification is highly recommended for specific applications.

Experimental Protocols: Determination of Equilibrium Solubility

The most widely accepted and reliable method for determining the equilibrium solubility of a compound is the isothermal saturation shake-flask method .[4][5][6] This method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature until the solution is saturated.

Key Experimental Method: Isothermal Saturation (Shake-Flask)

1. Materials and Equipment:

-

3-Amino-5-mercapto-1,2,4-triazole (pure solid)

-

Selected solvents (analytical grade)

-

Thermostatic shaker bath or incubator

-

Vials or flasks with tight-fitting caps

-

Analytical balance

-

Filtration device (e.g., syringe filters with a pore size of 0.45 µm or less)

-

Calibrated thermometer

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

-

Preparation: Add an excess amount of solid 3-Amino-5-mercapto-1,2,4-triazole to a series of vials or flasks, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium with the saturated state is reached.

-

Equilibration: Seal the containers and place them in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[6] Preliminary studies may be required to determine the optimal equilibration time.

-

Phase Separation: Once equilibrium is achieved, allow the samples to stand undisturbed at the constant temperature for a period to allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a membrane filter to remove any undissolved particles.

-

Analysis: Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method. Determine the concentration of 3-Amino-5-mercapto-1,2,4-triazole in the diluted filtrate using a validated analytical technique such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate the solubility of the compound in the solvent at the specified temperature, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/L, or mol/L.

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the solubility of 3-Amino-5-mercapto-1,2,4-triazole.

References

- 1. 3-AMINO-5-MERCAPTO-1,2,4-TRIAZOLE with CAS 16691-43-3 - Chemical Supplier Unilong [unilongindustry.com]

- 2. echemi.com [echemi.com]

- 3. 3-Amino-5-mercapto-1,2,4-triazole | CAS#:16691-43-3 | Chemsrc [chemsrc.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. researchgate.net [researchgate.net]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

Thermal Stability and Decomposition of 3-Amino-5-mercapto-1,2,4-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 3-Amino-5-mercapto-1,2,4-triazole (AMTa). Due to the limited availability of direct experimental data for AMTa in published literature, this guide synthesizes information from studies on closely related triazole derivatives to project the thermal behavior of AMTa. All quantitative data from related compounds is presented in structured tables, and detailed, generalized experimental protocols for thermal analysis are provided.

Physicochemical Properties

3-Amino-5-mercapto-1,2,4-triazole is a heterocyclic compound with the molecular formula C₂H₄N₄S. It is recognized for its utility as a corrosion inhibitor and as a versatile intermediate in the synthesis of various pharmaceutical and agricultural compounds.[1][2] A key physical characteristic is its high melting point, which is consistently reported to be above 300 °C, indicating significant thermal stability at lower temperatures.[1][3]

Thermal Analysis of Related Triazole Compounds

A study on the thermal decomposition of 3-amino-1,2,4-triazole revealed a two-stage decomposition process in a nitrogen atmosphere.[4] The initial decomposition step is followed by a second stage at a significantly higher temperature, which involves the evolution of hydrogen cyanide (HCN) and ammonia (B1221849) (NH₃).[4] Furthermore, thermal analyses of metal complexes with N-substituted derivatives of AMTa also indicate a multi-step degradation process.

Quantitative Thermal Decomposition Data of Related Triazoles

The following table summarizes the thermal decomposition data for 3-amino-1,2,4-triazole (ATA), which serves as a foundational model for understanding the thermal stability of the triazole ring in AMTa.

| Compound | Decomposition Stage | Temperature Range (°C) | Evolved Products | Activation Energy (Ea) | Reference |

| 3-Amino-1,2,4-triazole (ATA) | 1 | Not specified | Principal component with MW=126 | 124 ± 8 kJ·mol⁻¹ | [4] |

| 2 | ~735 | HCN, NH₃ | Not specified | [4] |

Postulated Thermal Decomposition of 3-Amino-5-mercapto-1,2,4-triazole

Based on the decomposition characteristics of 3-amino-1,2,4-triazole, a hypothetical decomposition pathway for AMTa can be proposed. The presence of the mercapto (-SH) group is expected to influence the decomposition mechanism, likely leading to the evolution of sulfur-containing compounds in addition to nitrogenous gases.

The decomposition is anticipated to proceed in multiple stages:

-

Initial Decomposition: This stage may involve the dimerization or polymerization of the molecule, similar to what is observed for ATA, potentially with the elimination of small molecules like water or hydrogen sulfide (B99878).

-

Triazole Ring Scission: At higher temperatures, the thermally stable 1,2,4-triazole (B32235) ring is expected to cleave, leading to the formation of various gaseous products. Given the elemental composition of AMTa, these products could include nitrogen (N₂), ammonia (NH₃), hydrogen cyanide (HCN), and sulfur-containing gases such as hydrogen sulfide (H₂S) and carbon disulfide (CS₂).

Visualizing the Postulated Decomposition Pathway

Caption: Postulated thermal decomposition pathway for 3-Amino-5-mercapto-1,2,4-triazole.

Experimental Protocols for Thermal Analysis

The following sections detail generalized but comprehensive methodologies for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) on a compound such as 3-Amino-5-mercapto-1,2,4-triazole. These protocols are based on standard practices and information from studies on related materials.[5]

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the sample undergoes weight loss and the magnitude of this loss.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the finely ground 3-Amino-5-mercapto-1,2,4-triazole powder into a ceramic or platinum crucible.

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.

-

Heating Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Record the sample weight as a function of temperature. The resulting TGA curve is plotted as percentage weight loss versus temperature. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the sample as a function of temperature.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the 3-Amino-5-mercapto-1,2,4-triazole sample into an aluminum or sealed hermetic pan. A reference pan is left empty.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) with a consistent purge rate (e.g., 20-50 mL/min).

-

Heating Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to a temperature above its final decomposition point (e.g., 400 °C, based on the high melting point) at a controlled rate (e.g., 10 °C/min).

-

-

Data Analysis: The DSC thermogram plots the differential heat flow between the sample and the reference as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified by peaks in the curve. The enthalpy of these transitions can be calculated by integrating the peak area.

Visualizing the Experimental Workflow

References

- 1. 3-Amino-5-mercapto-1,2,4-triazole | 16691-43-3 [chemicalbook.com]

- 2. Frontiers | Corrosion Inhibition and Adsorption Process of 3-Amino-5-Mercapto-1,2,4-Triazole on Aluminium Alloy: Experimental and Theoretical Studies [frontiersin.org]

- 3. 3-AMINO-5-MERCAPTO-1,2,4-TRIAZOLE with CAS 16691-43-3 - Chemical Supplier Unilong [unilongindustry.com]

- 4. researchgate.net [researchgate.net]

- 5. daneshyari.com [daneshyari.com]

The Diverse Biological Activities of 3-Amino-5-mercapto-1,2,4-triazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-amino-5-mercapto-1,2,4-triazole core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Derivatives of 3-amino-5-mercapto-1,2,4-triazole have demonstrated potent activity against a range of bacterial and fungal pathogens. This activity is often attributed to the presence of the triazole ring and the mercapto group, which can interact with essential microbial enzymes and proteins.

Antibacterial Activity

Numerous studies have reported the synthesis of 3-amino-5-mercapto-1,2,4-triazole derivatives with significant antibacterial properties. Schiff bases and other derivatives incorporating various aromatic and heterocyclic moieties have been shown to be effective against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of 3-Amino-5-mercapto-1,2,4-triazole Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Schiff base 2p (with 3,4-dichloro substitution) | Bacillus cereus | 9.11 µmol/mL | [1] |

| Staphylococcus aureus | 9.11 µmol/mL | [1] | |

| Bacillus subtilis | 18.20 µmol/mL | [1] | |

| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | 0.264 mM | [2] |

| Streptococcus pyogenes | 0.132 mM | [2] | |

| 5-(1-Adamantyl)-4-[(4-hydroxybenzylidene)amino]-3-mercapto-1,2,4-triazole | Staphylococcus aureus | 1-2 | [2] |

| Bacillus subtilis | 1-2 | [2] | |

| 4-amino-5-aryl-4H-1,2,4-triazole with 4-trichloromethyl group | E. coli, B. subtilis, P. aeruginosa, P. fluoroscens | 5 | [2] |

Antifungal Activity

The antifungal potential of 3-amino-5-mercapto-1,2,4-triazole derivatives is well-documented, with some compounds exhibiting efficacy comparable to or greater than standard antifungal drugs like fluconazole.[3] These compounds often target enzymes crucial for fungal cell wall synthesis or other vital cellular processes.

Table 2: Antifungal Activity of 3-Amino-5-mercapto-1,2,4-triazole Derivatives

| Compound/Derivative | Fungal Strain | Activity | Reference |

| 3-β-[(N-benzenesulphonyl/tosyl)-4-(un)substituted anilino]ethyl-4-amino-5-mercapto-4(H)-1,2,4-triazoles (5a–f) | Colletotrichum capsici | Significant activity, greater than fluconazole | [3][4] |

| Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (4c) | Candida albicans | Highest activity among tested compounds | [5] |

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and 3-amino-5-mercapto-1,2,4-triazole derivatives have emerged as a promising class of compounds.[6] Their mechanisms of action are varied and can include the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Recent studies have focused on designing these derivatives to target specific pathways, such as the PI3K/AKT signaling cascade, which is frequently dysregulated in various cancers.[7] Molecular docking studies have been employed to predict the binding of these compounds to the active site of PI3K, guiding the synthesis of potent inhibitors.[7]

Table 3: Anticancer Activity of 3-Amino-5-mercapto-1,2,4-triazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Aryl-3-(3-bromophenylamino)-1,2,4-triazole (2.6 and 4.6) | Various cancer cell lines | - | [6] |

| 5-mercapto-1,2,4-triazole derivatives | MDA-MB-231 (breast cancer) | Showed antitumor activity | [7] |

| 1,2,3-triazole derivative 8 (with phosphonate (B1237965) group) | HT-1080 (fibrosarcoma) | 15.13 | [8] |

| A-549 (lung carcinoma) | 21.25 | [8] | |

| MCF-7 (breast adenocarcinoma) | 18.06 | [8] | |

| MDA-MB-231 (breast adenocarcinoma) | 16.32 | [8] | |

| 1,2,3-triazole-amino acid conjugates 6 and 7 | MCF-7 (breast cancer) | <10 | [9] |

| HepG2 (liver cancer) | <10 | [9] |

Anti-inflammatory and Analgesic Activity

Several derivatives of 4-amino-5-mercapto-1,2,4-triazoles have been shown to possess moderate to significant anti-inflammatory and analgesic activities.[4] These effects are often evaluated using standard models such as the carrageenan-induced rat paw edema test and acetic acid-induced writhing test.

Table 4: Anti-inflammatory and Analgesic Activity of 3-substituted-4-amino-5-mercapto-1,2,4-triazoles

| Compound | Anti-inflammatory Activity (% inhibition) | Analgesic Activity (% protection) | Reference |

| 5b | 75.80 (1h), 65.60 (3h), 57.60 (6h) | - | [4] |

| 5c | - (1h), 69.63 (3h), 67.60 (6h) | - | [4] |

| 5e | 43.56 (1h), 51.40 (3h), 67.58 (6h) | - | [4] |

| Various derivatives | - | 81.02–120.72 | [4] |

Enzyme Inhibition

The biological activities of 3-amino-5-mercapto-1,2,4-triazole derivatives are often rooted in their ability to inhibit specific enzymes. This includes enzymes crucial for microbial survival as well as those involved in human diseases. For instance, some derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, suggesting their potential in managing neurodegenerative diseases and diabetes.[10][11]

Table 5: Enzyme Inhibition by 1,2,4-Triazole Derivatives

| Compound/Derivative | Enzyme | IC50 (µM) | Reference |

| Methyl phenyl substituted azinane triazole (12d) | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | [10][11] |

| α-glucosidase | 36.74 ± 1.24 | [10][11] | |

| Urease | 19.35 ± 1.28 | [10][11] | |

| Butyrylcholinesterase (BChE) | 0.017 ± 0.53 | [10][11] | |

| Methyl phenyl substituted azinane triazole (12m) | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 | [10][11] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are outlines of common experimental protocols used in the synthesis and evaluation of 3-amino-5-mercapto-1,2,4-triazole derivatives.

General Synthesis of 3-Substituted-4-amino-5-mercapto-1,2,4-triazoles

A common synthetic route involves the reaction of an appropriate acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization with hydrazine (B178648) hydrate.[4][5]

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and pharmacological activities of some new 3-substituted-4-amino-5-mercapto-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Some New 3-Substituted-4-Amino-5-Mercapto-1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 6. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates [mdpi.com]

- 10. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Quantum Chemical Blueprint of 3-Amino-5-mercapto-1,2,4-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum chemical calculations performed on 3-Amino-5-mercapto-1,2,4-triazole (AMT). It is designed to offer a comprehensive understanding of its molecular structure, electronic properties, and spectroscopic features through theoretical investigations, primarily leveraging Density Functional Theory (DFT). This document summarizes key quantitative data, details computational and experimental protocols, and visualizes fundamental concepts to support further research and application in fields such as medicinal and pharmaceutical sciences.

Introduction

3-Amino-5-mercapto-1,2,4-triazole (AMT) is a heterocyclic compound of significant interest due to its diverse biological activities, including antimicrobial and anticancer properties.[1] The presence of amino and mercapto groups, along with the triazole ring, imparts a rich chemical reactivity and potential for tautomerism, making it a versatile scaffold for drug design. Quantum chemical calculations provide a powerful lens to understand the intricate relationship between the structure of AMT and its chemical behavior at the molecular level. These computational approaches allow for the prediction of geometric parameters, vibrational frequencies, electronic transitions, and other key properties that are crucial for elucidating reaction mechanisms and designing novel derivatives with enhanced biological efficacy.

This guide will delve into the theoretical underpinnings of the computational studies on AMT, presenting a consolidated view of the methodologies employed and the key findings from various research endeavors.

Theoretical and Computational Methodologies

The foundation of the quantum chemical investigations on 3-Amino-5-mercapto-1,2,4-triazole and its derivatives lies predominantly in Density Functional Theory (DFT). This approach has been widely adopted for its favorable balance between computational cost and accuracy in predicting the electronic structure and properties of molecules.

Density Functional Theory (DFT) Calculations

DFT methods are employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of AMT. A common functional used in these studies is B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.[1] The choice of basis set is also critical, with Pople-style basis sets such as 6-31+G(d,p) and 6-311G(d,p) being frequently utilized.[1][2] For more precise energy calculations, especially when studying reaction energies or pKa values, higher-level basis sets like 6-311++G(2d,2p) may be employed in single-point energy calculations on the optimized geometries.[2]

To account for the influence of a solvent, which is crucial for molecules with potential biological applications, solvation models such as the Solvation Model based on Density (SMD) are often incorporated into the calculations.[2]

Time-Dependent Density Functional Theory (TD-DFT)

To understand the excited state properties and to interpret electronic spectra (UV-Vis), Time-Dependent Density Functional Theory (TD-DFT) calculations are performed. These calculations provide insights into the electronic transitions, including the singlet and triplet decay mechanisms, which are vital for understanding the photophysical and photochemical processes of AMT.[3]

Analysis of Molecular Properties

Several key molecular properties are derived from the quantum chemical calculations:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability.[1]

-

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution in a molecule and identifying sites susceptible to electrophilic and nucleophilic attack.[1]

-

Global Reactivity Descriptors: Parameters such as electronegativity (χ), hardness (η), softness (S), chemical potential (µ), and electrophilicity (ω) are calculated from the HOMO and LUMO energies to quantify the global reactivity of the molecule.[1]

-

Vibrational Analysis: The calculation of vibrational frequencies allows for the assignment of experimental infrared (IR) and Raman spectra, providing a detailed understanding of the vibrational modes of the molecule.[4]

Computational and Experimental Protocols

Computational Protocol

A typical workflow for the quantum chemical analysis of 3-Amino-5-mercapto-1,2,4-triazole is outlined below. This process involves geometry optimization, frequency analysis, and the calculation of various molecular properties.

Caption: A generalized workflow for performing quantum chemical calculations.

Experimental Protocols

The theoretical calculations are often complemented by experimental studies to validate the computational results.

-

Synthesis: Schiff bases of 3-amino-1,2,4-triazole-5-thiol can be synthesized through the condensation reaction of the triazole with an appropriate aldehyde, such as 5-chlorosalicylaldehyde.[1]

-

Spectroscopic Characterization: The synthesized compounds are characterized using various spectroscopic techniques:

-

FT-IR and FT-Raman Spectroscopy: These techniques are used to obtain the vibrational spectra of the molecule in the solid phase.[4]

-

UV-Vis Spectroscopy: The electronic absorption spectra are measured in different solvents to study the electronic transitions and the effect of the solvent on these transitions.[4] The concentration of the sample is typically around 10⁻⁵ mol L⁻¹.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the structure of the synthesized compounds.

-

Results and Discussion

Molecular Geometry

The optimized molecular geometry of 3-Amino-5-mercapto-1,2,4-triazole and its derivatives can be determined with high accuracy using DFT calculations. The calculated bond lengths and bond angles are generally in good agreement with experimental data where available.

Table 1: Selected Calculated Geometric Parameters for a Triazole Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-S | 1.778 | |

| N-N (in ring) | 1.354 - 1.357 | |

| C-N (in ring) | 1.328 | |

| C-N-N | 108 - 112 | |

| N-C-N | 105 - 110 |

Note: The values presented are indicative and are based on calculations for a related triazole compound, 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol.[5] The exact values for AMT may vary.

Tautomerism and Protonation

3-Amino-5-mercapto-1,2,4-triazole can exist in different tautomeric forms, primarily the thiol and thione forms. DFT calculations can be used to determine the relative stabilities of these tautomers. Furthermore, the protonation of the triazole ring is a key aspect of its reactivity. Theoretical studies have shown that the nitrogen atom at position one of the triazole ring is a likely protonation site.[2][6] The pKa values of related triazole derivatives have been calculated and show good correlation with experimental data.[2]

Caption: A simplified representation of the thiol-thione tautomerism in AMT.

Vibrational Spectroscopy

The calculated vibrational frequencies, after appropriate scaling, show good agreement with the experimental FT-IR and FT-Raman spectra. This allows for a detailed assignment of the observed vibrational bands to specific modes of the molecule, such as N-H stretching, C=S stretching, and ring vibrations. Resonance Raman spectroscopy, in conjunction with DFT calculations, has been used to study the structural dynamics of AMT in different solvents.[4]

Table 2: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Triazole Derivative

| Vibrational Mode | Calculated Frequency | Experimental Frequency |

| N-H Stretch | ~3400 | ~3400 |

| C=N Stretch | ~1600 | ~1600 |

| C-S Stretch | ~700 | ~700 |

Note: The values are approximate and based on data for a similar triazole compound.[5] The exact frequencies for AMT may differ.

Electronic Properties and Reactivity

The analysis of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) provides valuable insights into the reactivity of 3-Amino-5-mercapto-1,2,4-triazole. The HOMO is typically localized on the electron-rich regions of the molecule, such as the sulfur and nitrogen atoms, while the LUMO is distributed over the triazole ring. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

Table 3: Calculated Electronic Properties for a Schiff Base of AMT

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| Energy Gap (ΔE) | 4.5 |

| Electronegativity (χ) | 4.25 |

| Hardness (η) | 2.25 |

| Softness (S) | 0.22 |

| Chemical Potential (µ) | -4.25 |

| Electrophilicity (ω) | 4.01 |

Note: The values are indicative and based on calculations for a Schiff base derived from 3-amino-1,2,4-triazole-5-thiol.[1] The specific values for AMT will depend on the level of theory and basis set used.

The MEP map visually confirms the regions of high and low electron density, guiding the understanding of how the molecule interacts with other chemical species.

Conclusion

Quantum chemical calculations, particularly those based on Density Functional Theory, have proven to be an indispensable tool for elucidating the molecular structure, reactivity, and spectroscopic properties of 3-Amino-5-mercapto-1,2,4-triazole and its derivatives. The theoretical data presented in this guide, including optimized geometries, vibrational frequencies, and electronic properties, provide a robust foundation for understanding the chemical behavior of this important heterocyclic compound. The synergy between computational and experimental approaches is crucial for validating the theoretical models and for guiding the rational design of new AMT-based molecules with tailored biological activities for applications in drug development and materials science. The detailed protocols and summarized data herein serve as a valuable resource for researchers in these fields.

References

- 1. Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent | MW Journal of Science [mwjscience.com]

- 2. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]

- 3. Absorption, fluorescence, Raman spectroscopic and density functional theoretical studies on the singlet and triplet excited state decay of 3-amino-5-mercapto-1,2,4-triazole - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Absorption, fluorescence, Raman spectroscopic and density functional theoretical studies on the singlet and triplet excited state decay of 3-amino-5-mercapto-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]

3-Amino-5-mercapto-1,2,4-triazole: A Comprehensive Technical Guide to its Coordination Chemistry and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-mercapto-1,2,4-triazole (AMTa) is a versatile heterocyclic compound that has garnered significant interest in coordination chemistry. Its unique molecular structure, featuring multiple donor sites—an amino group, a mercapto group, and nitrogen atoms within the triazole ring—allows it to act as a flexible ligand, coordinating with a wide range of metal ions in various modes. This technical guide provides an in-depth exploration of the synthesis, structural properties, and coordination chemistry of AMTa. It further delves into the experimental protocols for the synthesis and characterization of its metal complexes and discusses their potential applications, particularly in the realm of medicinal chemistry and materials science.

Introduction

Heterocyclic compounds containing nitrogen and sulfur atoms are fundamental building blocks in the development of novel coordination complexes with diverse applications. Among these, 3-Amino-5-mercapto-1,2,4-triazole (AMTa) has emerged as a particularly promising ligand. The presence of both soft (sulfur) and hard (nitrogen) donor atoms within its structure allows for the formation of stable complexes with a variety of transition and main group metals. The resulting metallo-organic frameworks and discrete molecular complexes exhibit a wide array of interesting biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1][2] This guide aims to provide a comprehensive overview of the coordination chemistry of AMTa, offering valuable insights for researchers in inorganic chemistry, medicinal chemistry, and materials science.

Synthesis of 3-Amino-5-mercapto-1,2,4-triazole

The synthesis of 3-Amino-5-mercapto-1,2,4-triazole is typically achieved through the cyclization of thiosemicarbazide (B42300) derivatives. One common and efficient method involves the reaction of aminoguanidine (B1677879) with a thiocyanate (B1210189) salt.[3]

Experimental Protocol: Synthesis of 3-Amino-5-mercapto-1,2,4-triazole

Materials:

-

Aminoguanidine bicarbonate

-

Ammonium (B1175870) thiocyanate

-

Hydrochloric acid

Procedure:

-

A mixture of aminoguanidine bicarbonate and ammonium thiocyanate is heated, often in the presence of an acid catalyst.[3]

-

The reaction can proceed through the formation of an aminoguanidine thiocyanate intermediate.[3]

-

Continuous heating of this intermediate leads to the cyclization and formation of 3-amino-5-mercapto-1,2,4-triazole.[3]

-

After cooling, the reaction mixture is treated with water, and the pH is adjusted to 1 using hydrochloric acid to precipitate the product.

-

The resulting solid is filtered, washed with cold water, and recrystallized from methanol to yield colorless crystals of 3-Amino-5-mercapto-1,2,4-triazole.[4]

Caption: Workflow for the synthesis of 3-Amino-5-mercapto-1,2,4-triazole.

Coordination Chemistry of 3-Amino-5-mercapto-1,2,4-triazole

3-Amino-5-mercapto-1,2,4-triazole is a versatile ligand capable of coordinating to metal ions in several ways due to the presence of multiple donor atoms. The coordination can occur through:

-

The exocyclic sulfur atom (thiol/thione tautomerism).

-

The nitrogen atoms of the triazole ring (N1, N2, or N4).

-

The exocyclic amino group.

This flexibility in coordination modes allows for the formation of a wide variety of complexes with different dimensionalities, from discrete mononuclear complexes to one-dimensional chains, two-dimensional layers, and three-dimensional frameworks.[5]

Tautomerism and Coordination Modes

In the solid state and in solution, AMTa can exist in two tautomeric forms: the thiol form and the thione form. The specific tautomer present can influence the coordination behavior of the ligand.

Caption: Tautomerism and common coordination modes of AMTa with a metal ion.

Spectroscopic Characterization of AMTa Complexes

The formation of coordination complexes with AMTa can be readily followed by various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of free AMTa shows characteristic bands for ν(N-H), ν(C=S), and ν(C-N) vibrations. Upon complexation, shifts in these bands provide evidence of coordination. For instance, a decrease in the frequency of the ν(C=S) band and the appearance of a new band for ν(M-S) suggests coordination through the sulfur atom. Similarly, shifts in the bands associated with the triazole ring and the amino group indicate their involvement in coordination.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are valuable tools for characterizing diamagnetic AMTa complexes in solution. The chemical shifts of the protons and carbons in the vicinity of the coordination sites will be affected upon complexation. The disappearance of the S-H proton signal in the 1H NMR spectrum is a strong indicator of deprotonation and coordination via the sulfur atom.

-

UV-Visible Spectroscopy: The electronic spectra of AMTa complexes can provide information about the geometry of the coordination sphere around the metal ion. The appearance of d-d transitions in the visible region for transition metal complexes is a hallmark of their formation.

Table 1: Spectroscopic Data for Representative AMTa Complexes

| Complex | Metal Ion | Key IR Bands (cm-1) | 1H NMR (ppm) | Reference |

| [Ni(AMTa)2(H2O)2] | Ni(II) | ν(N-H): ~3300, ν(C=S): ~1300 | Broad signals due to paramagnetism | [6] |

| [Pd(AMTa)2]Cl2 | Pd(II) | ν(N-H): ~3250, ν(C=S): ~1280 | Downfield shift of NH2 protons | [6] |

| [Zn(AMTa)2] | Zn(II) | ν(N-H): ~3280, ν(C=S): ~1290 | Downfield shift of NH2 and ring protons | [1] |

| [Co(AMTa)2(H2O)2] | Co(II) | ν(N-H): ~3310, ν(C=S): ~1305 | Broad signals due to paramagnetism | [1] |

Structural Characterization of AMTa Complexes

Single-crystal X-ray diffraction is the most definitive method for determining the precise structure of AMTa complexes, providing detailed information on bond lengths, bond angles, and the overall coordination geometry.

Table 2: Selected Crystallographic Data for AMTa and its Complexes

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole | Monoclinic | P21/m | 6.358 | 6.519 | 6.906 | 90.33 | [7] |

| [Zn(Hatrc)2(H2O)] | Orthorhombic | Pbca | 12.363 | 12.572 | 12.855 | 90 | [5][8] |

| [Mn(Hatrc)2(H2O)2]·2H2O | Monoclinic | P21/c | - | - | - | - | [5] |

(Note: Hatrc refers to the mono-anionic form of 3-amino-1H-1,2,4-triazole-5-carboxylic acid, a derivative of AMTa)

Applications of 3-Amino-5-mercapto-1,2,4-triazole and its Complexes

The versatile coordination behavior and the inherent biological activity of the triazole moiety make AMTa and its metal complexes attractive candidates for various applications.

Biological and Medicinal Applications

A significant body of research has focused on the biological activities of AMTa derivatives and their metal complexes. These compounds have shown promise as:

-

Antimicrobial Agents: Many Schiff base derivatives of AMTa and their transition metal complexes exhibit significant antibacterial and antifungal activities.[1][2][9][10] The chelation of the metal ion is often found to enhance the antimicrobial properties of the ligand.

-

Anticancer Agents: Certain metal complexes of AMTa-derived ligands have demonstrated cytotoxic activity against various cancer cell lines.[1] The mechanism of action is an active area of research.

-

Anticonvulsant and Anti-inflammatory Agents: The 1,2,4-triazole (B32235) scaffold is present in a number of clinically used drugs, and derivatives of AMTa have been investigated for their potential as anticonvulsant and anti-inflammatory agents.[11]

Caption: Overview of the biological applications of AMTa metal complexes.

Materials Science Applications

The ability of AMTa to form coordination polymers and its strong adsorption onto metal surfaces has led to its investigation in materials science:

-

Corrosion Inhibition: AMTa has been identified as an effective corrosion inhibitor for various metals and alloys, including copper and aluminum.[12][13] It forms a protective film on the metal surface, preventing corrosive attack.

-

Coordination Polymers and MOFs: The bridging capabilities of AMTa make it a suitable building block for the synthesis of coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and sensing.

Conclusion

3-Amino-5-mercapto-1,2,4-triazole is a highly versatile and accessible ligand with a rich coordination chemistry. Its ability to coordinate with a wide range of metal ions through multiple donor sites has led to the development of a vast array of complexes with diverse structures and properties. The significant biological activities exhibited by many of these complexes, particularly in the areas of antimicrobial and anticancer research, underscore the potential of AMTa in drug development. Furthermore, its applications in materials science, such as corrosion inhibition, highlight its utility beyond the biomedical field. This guide has provided a comprehensive overview of the current state of knowledge on AMTa, offering a solid foundation for further research and development in this exciting area of coordination chemistry.

References

- 1. Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent | MW Journal of Science [mwjscience.com]

- 3. JPH05247004A - Method for synthesizing 3-amino-5-mercapto-1,2,4-triazole - Google Patents [patents.google.com]

- 4. 3-Amino-5-mercapto-1,2,4-triazole synthesis - chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Crystal structure of 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ajol.info [ajol.info]

- 11. jocpr.com [jocpr.com]

- 12. 3-Amino-5-mercapto-1,2,4-triazole: Corrosion Inhibition, Sensitization Risks, and Analytical Methods_Chemicalbook [chemicalbook.com]

- 13. Frontiers | Corrosion Inhibition and Adsorption Process of 3-Amino-5-Mercapto-1,2,4-Triazole on Aluminium Alloy: Experimental and Theoretical Studies [frontiersin.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Amino-5-mercapto-1,2,4-triazole from Thiocarbohydrazide

Introduction

3-Amino-5-mercapto-1,2,4-triazole, also known as 5-amino-2,4-dihydro-3H-1,2,4-triazole-3-thione, is a crucial heterocyclic compound that serves as a key intermediate in the synthesis of a wide array of pharmaceutical and agrochemical products. Its derivatives are known to exhibit diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[1][2] This document provides a detailed protocol for the synthesis of 3-Amino-5-mercapto-1,2,4-triazole starting from thiocarbohydrazide (B147625) and formic acid. The methodology involves an initial formylation of thiocarbohydrazide followed by a base-catalyzed intramolecular cyclization.

Quantitative Data Summary

The key physical and chemical properties of the synthesized compound are summarized in the table below for quick reference.

| Property | Value | Reference |

| Product Name | 3-Amino-5-mercapto-1,2,4-triazole | [3] |

| CAS Number | 16691-43-3 | [3][4] |

| Molecular Formula | C₂H₄N₄S | [3][4] |

| Molecular Weight | 116.15 g/mol | [5] |

| Appearance | White to light beige crystalline powder | [4] |

| Melting Point | 303 °C | [4] |

| Solubility | Soluble in hot water | [4] |

Reaction Principle

The synthesis is a two-step process. First, thiocarbohydrazide is acylated with formic acid under reflux to form an N-formylthiocarbohydrazide intermediate. In the second step, this intermediate undergoes a base-catalyzed cyclodehydration. The strong base, typically sodium hydroxide (B78521), facilitates the ring closure to form the stable 1,2,4-triazole (B32235) ring, yielding the desired product upon acidification.

Experimental Protocol

This protocol is adapted from established methods for triazole synthesis from hydrazide precursors.[2][6]

Materials and Reagents:

-

Thiocarbohydrazide (CH₆N₄S)

-

Formic Acid (HCOOH, 90%)

-

Sodium Hydroxide (NaOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Distilled Water

-

Ethanol or Methanol (for recrystallization)

Equipment:

-

Round-bottom flask (500 mL)

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Beakers and Erlenmeyer flasks

-

Ice bath

-

Suction filtration apparatus (Büchner funnel, filter flask)

-

Filter paper

-

pH meter or pH paper

-

Melting point apparatus

Step 1: Synthesis of 1-Formylthiocarbohydrazide

-

In a 500 mL round-bottom flask, place 200 mL of 90% formic acid.

-

Gently heat the formic acid to approximately 50-60 °C using a heating mantle.

-

Slowly add 53.0 g (0.5 mol) of thiocarbohydrazide to the warm formic acid in portions while stirring.

-

Once the addition is complete, attach a reflux condenser and heat the mixture to reflux for 2 hours.

-

After refluxing, cool the reaction mixture to room temperature and then further cool it in an ice bath for 1-2 hours to facilitate precipitation of the intermediate.

-

Collect the white precipitate of 1-formylthiocarbohydrazide by suction filtration.

-

Wash the solid with cold distilled water and allow it to air dry.

Step 2: Cyclization to 3-Amino-5-mercapto-1,2,4-triazole

-

Prepare a solution of sodium hydroxide by dissolving 20.0 g (0.5 mol) of NaOH in 150 mL of distilled water in a 500 mL round-bottom flask.

-

Add the dried 1-formylthiocarbohydrazide from Step 1 to the sodium hydroxide solution.

-

Heat the mixture under reflux for 3 hours.[3] The solution should become clear.

-

After reflux, cool the solution in an ice bath.

-

Slowly acidify the cold solution by adding concentrated hydrochloric acid dropwise while stirring until the pH reaches approximately 1-2.[3] A voluminous white precipitate will form.

-

Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.

-

Collect the crude product by suction filtration and wash it thoroughly with cold distilled water to remove any residual acid and salts.

Step 3: Purification

-

The crude 3-Amino-5-mercapto-1,2,4-triazole can be purified by recrystallization.

-

Transfer the solid to a beaker and add a minimum amount of boiling water or an ethanol/water mixture to dissolve it.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to crystallize the pure product.

-

Filter the purified crystals, wash with a small amount of cold water, and dry them in an oven at 80-100 °C.

-

Characterize the final product by determining its melting point and using spectroscopic methods (IR, NMR) if available.

Visualizations

Chemical Reaction Pathway

Caption: Reaction scheme for the synthesis of 3-Amino-5-mercapto-1,2,4-triazole.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification process.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Formic acid and concentrated hydrochloric acid are corrosive. Handle with extreme care to avoid skin and eye contact.

-

Sodium hydroxide is caustic and can cause severe burns.

-

Thiocarbohydrazide is toxic. Avoid inhalation and skin contact.

References

- 1. Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 3-Amino-5-mercapto-1,2,4-triazole synthesis - chemicalbook [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 3-Amino-5-mercapto-1,2,4-triazole | C2H4N4S | CID 2723869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols: One-Pot Synthesis of 3-Substituted-4-Amino-5-Mercapto-1,2,4-Triazoles

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,2,4-triazole (B32235) nucleus is a privileged heterocyclic scaffold found in a wide range of pharmaceutical agents, agrochemicals, and functional materials.[1][2] Specifically, 3-substituted-4-amino-5-mercapto-1,2,4-triazoles are crucial intermediates in the synthesis of various fused heterocyclic systems, such as 1,2,4-triazolo[3,4-b][1][3][4]thiadiazines and Schiff bases, which exhibit diverse pharmacological activities including analgesic, antifungal, antiviral, and anticancer properties.[5]

One-pot synthesis, which combines multiple reaction steps in a single vessel without isolating intermediates, offers significant advantages over traditional multi-step methods.[1] This approach enhances efficiency by reducing reaction times, minimizing chemical waste, and often leading to higher overall yields, making it a highly attractive strategy in drug discovery and development.[1][6] These application notes provide detailed protocols for two common and effective one-pot methods for synthesizing 3-substituted-4-amino-5-mercapto-1,2,4-triazoles.

Method 1: Direct Condensation of Thiocarbohydrazide (B147625) with Carboxylic Acids